molecular formula C7H9BrS B1373348 3-(3-Bromopropyl)thiophene CAS No. 121459-86-7

3-(3-Bromopropyl)thiophene

Cat. No.: B1373348
CAS No.: 121459-86-7
M. Wt: 205.12 g/mol
InChI Key: HJQLPZIKXZBQCK-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)thiophene is an organic compound with the molecular formula C7H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine atom attached to a propyl chain, which is connected to the thiophene ring at the third position. It is used in various chemical reactions and has applications in organic synthesis and material science.

Scientific Research Applications

3-(3-Bromopropyl)thiophene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and polymers.

    Biology: It serves as a building block for bioactive molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs with potential therapeutic effects.

    Industry: It is used in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.

Safety and Hazards

The safety information for 3-(3-Bromopropyl)thiophene includes pictograms GHS05 and GHS07, with a signal word of "Danger" . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

Thiophene-based compounds, including 3-(3-Bromopropyl)thiophene, have been the subject of ongoing research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies for these compounds and exploring their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

3-(3-Bromopropyl)thiophene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further participate in subsequent biochemical reactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, exposure to this compound can upregulate the expression of antioxidant enzymes as a cellular response to mitigate oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity. These molecular interactions highlight the compound’s potential as a tool for studying enzyme inhibition and gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biochemical activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects are crucial for determining the safe and effective use of the compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can participate in further biochemical reactions. The metabolic flux of this compound and its metabolites can influence cellular processes and contribute to the compound’s overall biochemical activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is also influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with localized biomolecules. This subcellular targeting is essential for understanding the precise biochemical functions of this compound and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Bromopropyl)thiophene can be synthesized through several methods. One common approach involves the bromination of 3-propylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromopropyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Reduction Reactions: The bromine atom can be reduced to form 3-propylthiophene.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium thiolate or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate in solvents like ethanol or toluene.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution Reactions: Thiophene derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds with extended conjugation.

    Reduction Reactions: 3-propylthiophene.

Comparison with Similar Compounds

    3-(3-Chloropropyl)thiophene: Similar structure but with a chlorine atom instead of bromine.

    3-(3-Iodopropyl)thiophene: Similar structure but with an iodine atom instead of bromine.

    3-(3-Methylpropyl)thiophene: Similar structure but with a methyl group instead of a halogen.

Uniqueness: 3-(3-Bromopropyl)thiophene is unique due to the reactivity of the bromine atom, which makes it a versatile intermediate for various chemical transformations. Its bromine atom is more reactive than chlorine but less reactive than iodine, providing a balance between reactivity and stability in synthetic applications.

Properties

IUPAC Name

3-(3-bromopropyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQLPZIKXZBQCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121459-86-7
Record name 3-(3-bromopropyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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